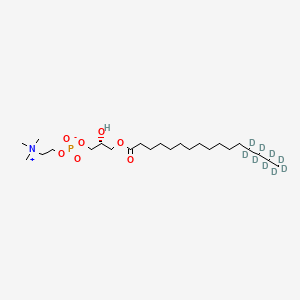

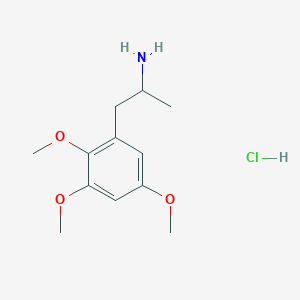

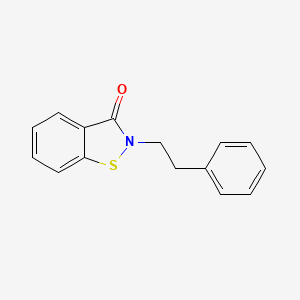

![molecular formula C26H38O4 B3025983 (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one CAS No. 1315451-94-5](/img/structure/B3025983.png)

(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one

説明

Chevalone E is a meroterpene that has been found in A. similanensis.

科学的研究の応用

Structure and Synthesis Techniques

Structure Analysis : The structure of related compounds, such as trijugin A, reveals complex molecular frameworks stabilized by van der Waals forces, indicating a potential interest in studying such compounds for their unique chemical properties and interactions (Kanagaraj Sekar, S. Parthasarathy, & V. Mathuram, 1994).

Synthetic Pathways : Research on the synthesis and application of pyrano and pyridokondensierter heterocycles demonstrates the versatility of ethoxymethylene)malononitrile as a synthon, highlighting methodologies that could be relevant for synthesizing structurally complex compounds for various scientific applications (H. Schmidt, R. Schipfer, & H. Junek, 1983).

Medicinal Chemistry : The review on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans underscores the significance of these compounds in medicinal chemistry, especially using kojic acid as a substrate for generating derivatives with wide-ranging biological activities (Biplob Borah, Kartikeya Dwivedi, & L. R. Chowhan, 2021).

Pharmaceutical and Biological Research

Anticancer Activity : The study on anticancer activity of newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives using specific synthons showcases the exploration of novel compounds for therapeutic applications, specifically targeting liver cancer cell lines (N. Ouf, A. Amr, & M. Sakran, 2014).

Antimicrobial Evaluation : Synthesis and antimicrobial evaluation of pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives bearing a 2‐thiophenoxyquinoline nucleus show potential in developing new antimicrobial agents, highlighting the compounds' activity against various bacteria and fungi (Jigar A. Makawana, Manish P. Patel, & R. G. Patel, 2012).

作用機序

Chevalone E, also known as (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one, is a meroterpenoid with intriguing structural features and relevant biological activities .

Target of Action

Chevalone E has been found to exhibit synergistic effects with oxacillin against the methicillin-resistant Staphylococcus aureus (MRSA) strain . This suggests that the primary target of Chevalone E could be bacterial proteins or enzymes involved in the survival and proliferation of MRSA.

生化学分析

Biochemical Properties

Chevalone E interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been derivatized into eight chevalone analogues using a single dehydrogenase involved in another meroterpenoid pathway . The nature of these interactions involves the transformation of the characteristic hemiacetal bridge into the spirolactone moiety by simple chemical synthesis .

Cellular Effects

Chevalone E has significant effects on various types of cells and cellular processes. Some of the new chevalone analogues exhibit the synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin . This indicates that Chevalone E influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

特性

IUPAC Name |

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUZQHBLAPAMD-KFCOXGNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

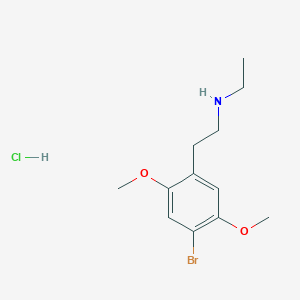

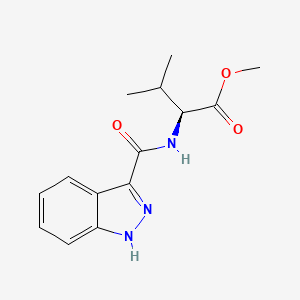

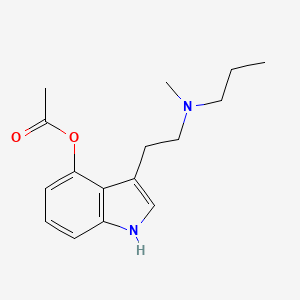

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

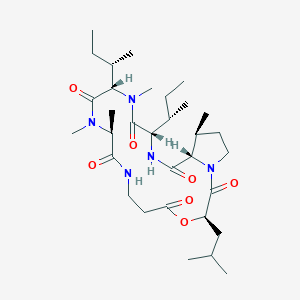

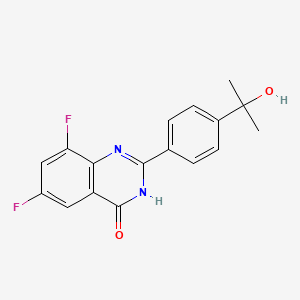

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

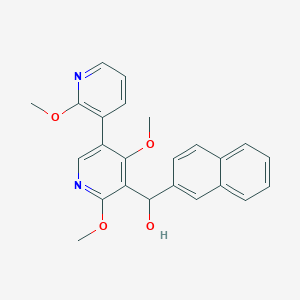

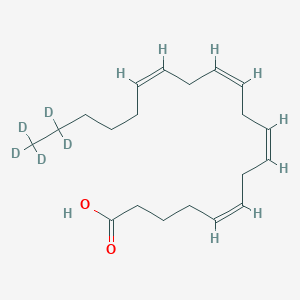

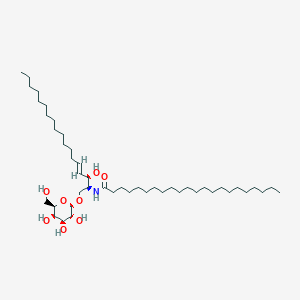

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)